molecular formula C14H8Cl2N4OS B10963684 3,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B10963684
M. Wt: 351.2 g/mol
InChI Key: MJLYYPLIDJGNGC-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring, and a 1,3,4-thiadiazole ring substituted with a pyridinyl group at the 5 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.

    Substitution with pyridinyl group: The thiadiazole ring is then substituted with a pyridinyl group at the 5 position using a suitable pyridine derivative.

    Formation of the benzamide: The final step involves the reaction of the substituted thiadiazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atoms on the benzamide ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-DICHLORO-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DICHLORO-N-(3-METHYL-2-PYRIDINYL)BENZAMIDE
  • 3,4-Dichloro-N-(4-pyridinyl)benzamide
  • 2,6-dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide

Uniqueness

3,4-DICHLORO-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8Cl2N4OS

Molecular Weight

351.2 g/mol

IUPAC Name

3,4-dichloro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H8Cl2N4OS/c15-10-2-1-9(7-11(10)16)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21)

InChI Key

MJLYYPLIDJGNGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl)Cl

Origin of Product

United States

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